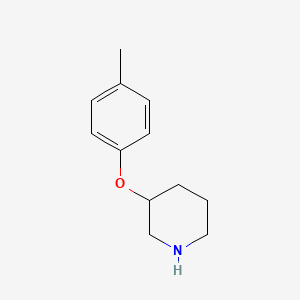

3-(4-Methylphenoxy)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10-4-6-11(7-5-10)14-12-3-2-8-13-9-12/h4-7,12-13H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKBIUMAMUGELV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40613693 | |

| Record name | 3-(4-Methylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40613693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63843-39-0 | |

| Record name | 3-(4-Methylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40613693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Methylphenoxy)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 3-(4-methylphenoxy)piperidine, a piperidine derivative with potential applications in medicinal chemistry and drug development. The document details a primary synthetic route, discusses alternative methods, and provides structured data and experimental protocols to assist researchers in its synthesis and characterization.

Introduction

Piperidine and its derivatives are prevalent scaffolds in a vast array of pharmaceuticals and biologically active compounds. The introduction of an aryloxy group at the 3-position of the piperidine ring can significantly influence the molecule's pharmacological properties, including receptor binding affinity and selectivity. This compound, also known as 3-(p-tolyloxy)piperidine, is a notable example of this structural class. This guide outlines a robust and accessible synthetic pathway for its preparation, primarily focusing on the Williamson ether synthesis, and also explores other potential synthetic strategies.

Primary Synthesis Pathway: Williamson Ether Synthesis

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This pathway involves the reaction of a protected 3-hydroxypiperidine derivative with p-cresol. The synthesis can be conceptually divided into three main stages:

-

Protection of the Piperidine Nitrogen: The secondary amine of the piperidine ring is protected to prevent side reactions during the etherification step. The tert-butoxycarbonyl (Boc) group is a common and effective choice for this purpose.

-

Ether Formation: The ether linkage is formed via a nucleophilic substitution reaction between the protected 3-hydroxypiperidine and p-cresol.

-

Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

A detailed workflow for this synthetic pathway is illustrated below.

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-hydroxypiperidine-1-carboxylate (N-Boc-3-hydroxypiperidine)

-

Materials: 3-Hydroxypiperidine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.

-

Procedure:

-

Dissolve 3-hydroxypiperidine (1.0 eq) in a mixture of THF and water.

-

Add sodium bicarbonate (1.5 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by flash column chromatography.

-

Step 2: Synthesis of tert-butyl this compound-1-carboxylate (N-Boc-3-(4-methylphenoxy)piperidine)

-

Materials: N-Boc-3-hydroxypiperidine, Sodium hydride (NaH, 60% dispersion in mineral oil), p-Cresol, Anhydrous Dimethylformamide (DMF).

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DMF dropwise.[1]

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

-

Add p-cresol (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to 50-60 °C.

-

Stir the reaction for 12-24 hours, monitoring its progress by TLC.

-

Upon completion, cool the reaction to 0 °C and cautiously quench with water.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography.

-

Step 3: Synthesis of this compound (Deprotection)

-

Materials: tert-butyl this compound-1-carboxylate, Trifluoroacetic acid (TFA), Dichloromethane (DCM) OR 4M Hydrochloric acid (HCl) in 1,4-Dioxane.

-

Procedure using TFA:

-

Dissolve the N-Boc protected piperidine (1.0 eq) in DCM (0.1-0.5 M).[2]

-

Cool the solution to 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.[3]

-

Remove the solvent and excess TFA in vacuo.

-

Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

-

-

Procedure using HCl in Dioxane:

-

Dissolve the N-Boc protected piperidine (1.0 eq) in 1,4-dioxane.

-

Stir the mixture at room temperature for 2-16 hours.[4]

-

Monitor the reaction by TLC. The hydrochloride salt of the product may precipitate.[3]

-

Remove the solvent under reduced pressure to obtain the hydrochloride salt.

-

To obtain the free base, dissolve the salt in water and basify with an aqueous solution of sodium hydroxide or sodium bicarbonate, followed by extraction with an organic solvent like DCM or ethyl acetate.

-

Data Presentation

The following table summarizes the expected data for the compounds in the primary synthesis pathway. Note that yields are estimates based on similar reactions and may vary.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |

| N-Boc-3-hydroxypiperidine | C₁₀H₁₉NO₃ | 201.26 | 85-95 | White solid |

| N-Boc-3-(4-methylphenoxy)piperidine | C₁₇H₂₅NO₃ | 291.38 | 60-80 | Oil or low-melting solid |

| This compound | C₁₂H₁₇NO | 191.27 | 90-99 | Oil or solid |

Table 1: Summary of Compounds and Expected Data

The following table provides hypothetical spectroscopic data for the final product, based on characteristic chemical shifts for similar structures.

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, δ ppm) | 7.08 (d, 2H), 6.82 (d, 2H), 4.35 (m, 1H), 3.20-3.00 (m, 2H), 2.90-2.70 (m, 2H), 2.29 (s, 3H), 2.00-1.60 (m, 4H). |

| ¹³C NMR (CDCl₃, δ ppm) | 156.0, 130.0, 129.8, 116.5, 75.0, 52.0, 46.0, 31.0, 22.0, 20.5. |

| Mass Spectrometry (ESI-MS) | m/z: 192.1 [M+H]⁺ |

Table 2: Hypothetical Spectroscopic Data for this compound

Alternative Synthesis Pathways

While the Williamson ether synthesis is a robust method, other synthetic strategies can also be considered.

Mitsunobu Reaction

The Mitsunobu reaction provides an alternative for the etherification step. This reaction typically proceeds with inversion of stereochemistry at the alcohol carbon.

-

Protocol Outline: To a solution of N-Boc-3-hydroxypiperidine (1.0 eq), p-cresol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in an anhydrous solvent like THF at 0 °C, diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) is added dropwise. The reaction is then stirred at room temperature until completion.

Buchwald-Hartwig C-O Coupling

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination which can be adapted for C-O bond formation, offer another advanced method. This would typically involve the coupling of a protected 3-halopiperidine with p-cresol or a protected 3-hydroxypiperidine with a p-tolyl halide.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers, which can also be applied to the synthesis of aryl alkyl ethers. This would involve the reaction of a protected 3-halopiperidine with p-cresol in the presence of a copper catalyst at elevated temperatures.[4]

Experimental Workflow Overview

The general workflow for the synthesis and purification of this compound is depicted below.

Conclusion

This technical guide provides a detailed and practical pathway for the synthesis of this compound. The presented Williamson ether synthesis route, utilizing a Boc-protected 3-hydroxypiperidine intermediate, is a reliable and scalable method. The provided experimental protocols, data tables, and diagrams are intended to serve as a valuable resource for researchers engaged in the synthesis of novel piperidine-based compounds for drug discovery and development. The alternative pathways mentioned offer additional strategic options for synthetic chemists.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Boc Deprotection - HCl [commonorganicchemistry.com]

- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Chemical properties of 3-(4-Methylphenoxy)piperidine

An In-depth Technical Guide on the Chemical Properties of 3-(4-Methylphenoxy)piperidine

Introduction

This compound is a heterocyclic amine featuring a piperidine ring linked to a 4-methylphenoxy group via an ether bond. The piperidine motif is a significant structural element in a vast number of pharmaceuticals and natural alkaloids, valued for its conformational properties and its ability to interact with biological targets.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are crucial for its application in research and development. While experimental data is limited, computational predictions provide valuable insights into its molecular characteristics.

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C12H17NO | [2] |

| Molecular Weight | 191.27 g/mol | [3] |

| Monoisotopic Mass | 191.13101 Da | [2] |

| IUPAC Name | This compound | |

| SMILES | CC1=CC=C(C=C1)OC2CCCNC2 | [2] |

| InChI Key | XLKBIUMAMUGELV-UHFFFAOYSA-N | [2] |

| Predicted XlogP | 2.4 | [2] |

| CAS Number | 902837-28-9 (for 2-methyl isomer) | [3] |

Predicted Collision Cross Section (CCS) Data

Collision Cross Section (CCS) is an important physicochemical property that describes the effective area of an ion in the gas phase. It is increasingly used in analytical chemistry, particularly in ion mobility-mass spectrometry, for compound identification. The predicted CCS values for various adducts of this compound are presented below.[2]

Table 2: Predicted Collision Cross Section (CCS) Values

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 192.13829 | 143.5 |

| [M+Na]+ | 214.12023 | 148.3 |

| [M-H]- | 190.12373 | 146.5 |

| [M+NH4]+ | 209.16483 | 160.6 |

| [M+K]+ | 230.09417 | 145.0 |

| [M+H-H2O]+ | 174.12827 | 135.9 |

| [M+HCOO]- | 236.12921 | 161.6 |

| Data calculated using CCSbase.[2] |

Synthesis and Characterization

The synthesis of 3-(phenoxymethyl)piperidine scaffolds can be achieved through several established organic chemistry routes. A common and effective method is the Williamson ether synthesis, which involves the reaction of an alcohol or alkoxide with an alkyl halide. For this compound, this typically involves the coupling of a protected 3-hydroxypiperidine with a p-cresol derivative.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

This protocol is a representative method adapted from general procedures for synthesizing similar piperidine ether compounds.[4][5]

Step 1: N-Protection of 3-Hydroxypiperidine

-

Dissolve 3-hydroxypiperidine in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as triethylamine (Et3N), to the solution.

-

Slowly add a protecting group reagent, for example, di-tert-butyl dicarbonate (Boc2O), to introduce the tert-butyloxycarbonyl (Boc) protecting group onto the piperidine nitrogen.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer over sodium sulfate, and concentrating under reduced pressure to yield N-Boc-3-hydroxypiperidine.

Step 2: Williamson Ether Synthesis

-

Dissolve N-Boc-3-hydroxypiperidine and 4-methylphenol (p-cresol) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add a strong base, such as sodium hydride (NaH), portion-wise to the solution at 0 °C to deprotonate the hydroxyl group of the piperidine.

-

Alternatively, a milder base like cesium carbonate (Cs2CO3) can be used.[5]

-

Introduce a suitable leaving group on the phenol if necessary, or directly couple the resulting alkoxide with a derivative of 4-methylphenol. A more common approach is to react the N-Boc-3-hydroxypiperidine alkoxide with a 4-methylphenyl source having a good leaving group. A Mitsunobu reaction is also a viable alternative.

-

Heat the reaction mixture to facilitate the nucleophilic substitution. Monitor progress by TLC.

-

Upon completion, quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.

-

Purify the crude product using column chromatography on silica gel to obtain N-Boc-3-(4-methylphenoxy)piperidine.

Step 3: N-Deprotection

-

Dissolve the purified N-Boc-3-(4-methylphenoxy)piperidine in a solvent such as DCM or dioxane.

-

Add a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to cleave the Boc protecting group.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure.

-

Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the final product, this compound, into an organic solvent.

-

Dry, concentrate, and if necessary, purify further by chromatography or distillation to yield the pure product.

Characterization

The final compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Caption: General synthetic workflow for this compound.

Biological Activity and Mechanism of Action

While specific biological data for this compound is not extensively published, the broader class of (phenoxymethyl)piperidine derivatives has been investigated for various pharmacological activities. Analogs of this compound have shown affinity for several central nervous system (CNS) targets.

Dopamine D4 Receptor Antagonism

Research into fluorinated derivatives of 3-(phenoxymethyl)piperidine has identified potent and selective antagonists for the dopamine D4 receptor (D4R).[4][6] For example, compounds with a 4-cyanophenoxy group showed Ki values in the low nanomolar range for D4R binding.[6] Antagonism at the D4 receptor is being explored for its therapeutic potential in treating conditions like L-DOPA-induced dyskinesia in Parkinson's disease.[4] The D4 receptor is a G-protein coupled receptor (GPCR) that typically signals through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. An antagonist would block dopamine from binding to the receptor, thereby preventing this signaling cascade.

Caption: Antagonist action at the Dopamine D4 receptor signaling pathway.

NMDA Receptor Antagonism

Other related piperidine structures have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor. For instance, a derivative, 4-hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine, was found to be a potent and selective antagonist for the NR1/2B subunit of the NMDA receptor.[7] NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity and memory function. Antagonism of these receptors is a therapeutic strategy for various neurological and psychiatric disorders.

Other Potential Activities

Derivatives of phenoxyalkyl piperidines have also been synthesized and evaluated for antidepressant activity through the inhibition of biogenic amine reuptake and as ligands for histamine H3 receptors.[8][9] Given the structural similarities, this compound could be a candidate for screening against these and other CNS targets.

Safety and Handling

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors.[10][11] Wash hands thoroughly after handling.[12]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[10]

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[10][13]

-

Hazards: Piperidine itself is flammable, toxic, and corrosive.[1][14] While the derivatives may have different profiles, it is prudent to treat novel compounds with care. Skin and eye irritation may occur.[10]

Conclusion

This compound is a compound of significant interest due to its core structure, which is prevalent in many biologically active molecules. While specific experimental data on this exact molecule is sparse, the known activities of its close analogs, particularly as dopamine D4 and NMDA receptor antagonists, highlight its potential as a valuable scaffold for the development of novel CNS-active agents. The synthetic routes are well-established, allowing for the generation of this and related compounds for further screening and structure-activity relationship studies. As with any research chemical, it should be handled with appropriate safety measures in a controlled laboratory setting.

References

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. PubChemLite - this compound (C12H17NO) [pubchemlite.lcsb.uni.lu]

- 3. 3-(2-Methylphenoxy)Piperidine | C12H17NO | CID 24902282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aksci.com [aksci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. peptide.com [peptide.com]

Probing the Pharmacological Potential of the 3-Phenoxypiperidine Scaffold: A Technical Overview of Structure-Activity Relationships and Potential Mechanisms of Action

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

While a specific, detailed mechanism of action for 3-(4-Methylphenoxy)piperidine is not extensively documented in publicly available literature, the broader class of phenoxypiperidine and substituted piperidine derivatives represents a rich and diverse area of medicinal chemistry. Compounds based on this scaffold have been shown to interact with a wide array of high-value central nervous system (CNS) targets. This technical guide consolidates findings from structurally related analogs to provide a predictive framework for the potential pharmacological activities of this compound. We will explore key molecular targets, present quantitative data from representative compounds, detail common experimental methodologies, and visualize the associated signaling pathways. This document serves as a foundational resource for researchers interested in the potential therapeutic applications of this chemical moiety.

Potential Pharmacological Targets of the Phenoxypiperidine Scaffold

The piperidine ring, often in conjunction with a phenoxy ether linkage, is a privileged scaffold in CNS drug discovery. Structure-activity relationship (SAR) studies on a multitude of analogs reveal that modifications to the piperidine ring, the nature and position of substituents on the phenoxy ring, and the linking chain length can profoundly influence target affinity and selectivity. Based on the available literature for related compounds, this compound could plausibly interact with one or more of the following target classes.

Monoamine Transporters (DAT, NET, SERT)

A primary and well-established role for phenoxyalkylpiperidine derivatives is the inhibition of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2][3][4] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a cornerstone of treatment for depression, anxiety, and other neuropsychiatric disorders.

| Compound Class/Example | Target | Ki (nM) | IC50 (nM) | Selectivity | Reference |

| dl-threo-methylphenidate derivatives | DAT | - | - | DAT > NET >> SERT | [1] |

| 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-benzylpiperidines | DAT | 0.7 | - | ~500-fold vs SERT, ~170-fold vs NET | [2] |

| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives | SERT | 2 - 400 | - | High for SERT, weak for 5-HT1A and α2-adrenoceptors | [5] |

| (+/-)-N-methyl-gamma-(2-methylphenoxy) phenylpropylamine (LY135252) | NET | 1.9 - 16.8 | - | High for NET, weak for DAT and SERT | [6] |

Radioligand Binding Assays:

-

Objective: To determine the binding affinity (Ki) of a test compound for a specific transporter.

-

General Procedure:

-

Tissue/Cell Preparation: Membranes are prepared from brain regions rich in the target transporter (e.g., striatum for DAT, frontal cortex for NET, brain stem for SERT) or from cell lines heterologously expressing the human transporter (e.g., HEK293 cells).[1][2]

-

Incubation: A fixed concentration of a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]paroxetine for SERT) is incubated with the membrane preparation in the presence of varying concentrations of the test compound.[1][5]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

-

Synaptosomal Uptake Inhibition Assays:

-

Objective: To measure the functional potency (IC50) of a compound to inhibit the reuptake of neurotransmitters.

-

General Procedure:

-

Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from specific brain regions.

-

Incubation: Synaptosomes are incubated with the test compound at various concentrations.

-

Uptake Initiation: A radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, [3H]serotonin) is added to initiate uptake.

-

Termination and Measurement: Uptake is stopped by rapid filtration or centrifugation, and the amount of radioactivity accumulated within the synaptosomes is quantified.

-

Data Analysis: The IC50 value is calculated from the concentration-response curve.

-

Caption: General mechanism of dopamine transporter (DAT) inhibition.

Dopamine D4 Receptors

Several piperidine derivatives, particularly those with a 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold, have been identified as potent and selective antagonists of the dopamine D4 receptor (D4R).[7][8] The D4 receptor is implicated in the pathophysiology of psychosis and L-DOPA-induced dyskinesia in Parkinson's disease. The selectivity of these compounds over other dopamine receptor subtypes is a key feature.[7][8]

| Compound Series | R-group (on phenoxy) | Ki (nM) for D4R | Selectivity | Reference |

| 4,4-Difluoro-3-(phenoxymethyl)piperidine | 3,4-Difluorophenyl | 5.5 | >2000-fold vs. D1, D2, D3, D5 | [7][8] |

| 3-Methylphenyl | 13 | High | [7][8] | |

| 4-Cyano-3-fluorophenoxy | 21 | High | [7] |

-

Objective: To determine the binding affinity (Ki) of a test compound for the D4 receptor.

-

General Procedure:

-

Cell Preparation: Membranes are harvested from HEK293 cells stably expressing the human D4 receptor (hD4).[8]

-

Incubation: A specific radioligand, such as [3H]N-methylspiperone, is incubated with the cell membranes in the presence of varying concentrations of the test compound.[8]

-

Assay Termination and Measurement: The reaction is stopped by rapid filtration, and the radioactivity of the filter-bound complex is measured.

-

Data Analysis: IC50 values are determined from competitive inhibition curves and converted to Ki values.

-

Caption: Experimental workflow for a D4 receptor binding assay.

Opioid Receptors

The piperidine core is a classical feature of many potent opioid analgesics, including fentanyl and its analogs.[9][10] While the specific this compound structure differs significantly from typical fentanyl-class opioids, other piperidine derivatives have been designed as highly potent and selective µ-opioid receptor (MOR) agonists.[11]

| Compound | Target | Ki (nM) | EC50 (nM) | Emax (%) | Reference |

| (3R, 4S)-23 (a 3,4-disubstituted piperidine) | MOR | 0.0021 | 0.0013 | 209.1 | [11] |

| DOR | 18.4 | 74.5 | 267.1 | [11] | |

| KOR | 25.8 | 116.2 | 209.5 | [11] |

-

Objective: To measure the functional activity (potency and efficacy) of a compound as an agonist at a G-protein coupled receptor like the MOR.

-

General Procedure:

-

Membrane Preparation: Membranes from cells expressing the opioid receptor of interest are prepared.

-

Incubation: Membranes are incubated with GDP, the test compound at various concentrations, and [35S]GTPγS.

-

Agonist Stimulation: Agonist binding activates the G-protein, causing the exchange of GDP for [35S]GTPγS.

-

Measurement: The amount of bound [35S]GTPγS is quantified by scintillation counting.

-

Data Analysis: Concentration-response curves are generated to determine the EC50 (potency) and Emax (efficacy) relative to a standard full agonist.

-

Caption: Downstream signaling of a Gi/o-coupled opioid receptor agonist.

Other Potential Targets and Activities

The versatility of the piperidine scaffold extends to other receptor families:

-

Sigma-1 (σ1) Receptors: Phenoxyalkylpiperidines have been developed as high-affinity sigma-1 receptor ligands.[12]

-

NMDA Receptors: N-(2-phenoxyethyl)-4-benzylpiperidine derivatives have been identified as selective NR1/2B subunit NMDA receptor antagonists.[13]

-

Histamine H3 Receptors: Certain phenoxyalkyl (homo)piperidine derivatives act as histamine H3 receptor antagonists.[14]

Conclusion and Future Directions

The this compound scaffold sits at the intersection of several pharmacologically important classes of CNS-active agents. While direct experimental data for this specific molecule is sparse, the extensive literature on its structural analogs provides a strong basis for predicting its potential biological activities. The primary hypotheses for its mechanism of action would include modulation of monoamine transporters (DAT, NET, SERT), and potentially antagonism at dopamine D4 receptors. The methyl group at the 4-position of the phenoxy ring is a common feature in many active compounds and is likely to influence both potency and selectivity.

For researchers and drug development professionals, this compound represents an intriguing starting point for further investigation. A logical next step would be to synthesize this compound and screen it against a panel of CNS targets, starting with monoamine transporters and dopamine receptors, using the standard radioligand binding and functional assays detailed in this guide. Such studies will be crucial to elucidate its precise mechanism of action and to determine its potential as a novel therapeutic agent.

References

- 1. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Synthesis and Pharmacological Evaluation of a Series of New 3-Methyl-1,4-disubstituted-piperidine Analgesics - Lookchem [lookchem.com]

- 10. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ricerca.uniba.it [ricerca.uniba.it]

- 13. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 3-(4-Methylphenoxy)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 3-(4-Methylphenoxy)piperidine. Due to the limited availability of public experimental data, this document presents a compilation of predicted spectroscopic values for ¹H NMR, ¹³C NMR, IR, and MS, alongside a plausible synthetic protocol and characterization workflow. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this compound.

Chemical Identity

To facilitate unambiguous identification and literature searching, the following chemical identifiers are provided for this compound and its hydrochloride salt.

| Identifier | This compound | This compound Hydrochloride |

| PubChem CID | 21428718 | 118993417[1] |

| CAS Number | Not available | 1286273-46-8[1] |

| Molecular Formula | C₁₂H₁₇NO | C₁₂H₁₈ClNO[1] |

| Molecular Weight | 191.27 g/mol | 227.73 g/mol [1] |

| InChI | InChI=1S/C12H17NO/c1-10-4-6-11(7-5-10)14-12-3-2-8-13-9-12/h4-7,12-13H,2-3,8-9H2,1H3 | InChI=1S/C12H17NO.ClH/c1-10-4-6-11(7-5-10)14-12-3-2-8-13-9-12;/h4-7,12-13H,2-3,8-9H2,1H3;1H[1] |

| SMILES | CC1=CC=C(C=C1)OC2CCCNC2 | CC1=CC=C(C=C1)OC2CCCNC2.Cl[1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the chemical structure and typical values for similar functional groups and should be used as a reference for experimental verification.

Table 2.1: Predicted ¹H NMR Data

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.08 | d | 2H | Ar-H (ortho to -OCH₃) |

| ~ 6.85 | d | 2H | Ar-H (meta to -OCH₃) |

| ~ 4.40 - 4.50 | m | 1H | O-CH (piperidine) |

| ~ 3.10 - 3.20 | m | 1H | N-CH (piperidine, axial) |

| ~ 2.70 - 2.80 | m | 1H | N-CH (piperidine, equatorial) |

| ~ 2.55 - 2.65 | m | 2H | N-CH₂ (piperidine) |

| ~ 2.29 | s | 3H | Ar-CH₃ |

| ~ 1.90 - 2.10 | m | 1H | NH |

| ~ 1.80 - 1.95 | m | 2H | CH₂ (piperidine) |

| ~ 1.55 - 1.70 | m | 2H | CH₂ (piperidine) |

Table 2.2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155.0 | Ar-C (para to -CH₃) |

| ~ 130.0 | Ar-C (ipso to -CH₃) |

| ~ 129.5 | Ar-CH (meta to -OCH₃) |

| ~ 116.5 | Ar-CH (ortho to -OCH₃) |

| ~ 75.0 | O-CH (piperidine) |

| ~ 52.0 | N-CH₂ (piperidine) |

| ~ 46.0 | N-CH₂ (piperidine) |

| ~ 31.0 | CH₂ (piperidine) |

| ~ 24.0 | CH₂ (piperidine) |

| ~ 20.5 | Ar-CH₃ |

Table 2.3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, Broad | N-H stretch |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 2960 | Strong | Aliphatic C-H stretch |

| 1610, 1510 | Strong | Aromatic C=C stretch |

| 1230 - 1270 | Strong | Aryl-O stretch |

| 1100 - 1150 | Strong | C-N stretch |

Table 2.4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electrospray Ionization (ESI+)

| m/z | Ion |

| 192.1383 | [M+H]⁺ |

| 214.1202 | [M+Na]⁺ |

| 174.1283 | [M+H-H₂O]⁺ |

Proposed Experimental Protocols

The following is a hypothetical, yet plausible, experimental protocol for the synthesis and characterization of this compound, based on general synthetic methodologies for similar compounds.

Synthesis: Williamson Ether Synthesis

This synthesis involves the reaction of a piperidinol with p-cresol.

Materials:

-

3-Hydroxypiperidine

-

p-Cresol

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-hydroxypiperidine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour.

-

Add a solution of p-cresol (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra will be recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

IR spectrum will be recorded on an FT-IR spectrometer using a thin film of the purified product on a NaCl plate or as a KBr pellet.

Mass Spectrometry (MS):

-

High-resolution mass spectrum (HRMS) will be obtained using an ESI-TOF mass spectrometer to confirm the elemental composition.

Workflow and Logical Relationships

The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the spectroscopic properties of this compound, along with a robust protocol for its synthesis and characterization. While experimental data remains elusive in the public domain, the information presented herein offers a valuable starting point for researchers. The provided workflows and predicted data are intended to streamline future experimental work and contribute to the broader understanding and application of this and related compounds in medicinal chemistry and drug development.

References

The Phenoxy Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery - A Technical Guide to Structure-Activity Relationships

Abstract

The phenoxy piperidine scaffold has emerged as a cornerstone in medicinal chemistry, underpinning the development of a multitude of potent and selective modulators for a diverse array of biological targets. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of phenoxy piperidine analogues, with a particular focus on their interactions with G-protein coupled receptors (GPCRs) and monoamine transporters. We will dissect the intricate interplay between structural modifications and biological activity, offering field-proven insights into the rational design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Ascendancy of the Phenoxy Piperidine Moiety

The piperidine ring is a ubiquitous heterocyclic motif found in over twenty classes of pharmaceuticals, prized for its favorable physicochemical properties and its ability to serve as a versatile scaffold for three-dimensional diversification.[1][2] When coupled with a phenoxy group, this scaffold gains access to a unique chemical space, enabling crucial interactions with a wide range of biological targets. The phenoxy moiety, often acting as a key pharmacophoric element, can engage in hydrophobic and π-π stacking interactions within receptor binding pockets.[3] This guide will systematically explore the SAR of phenoxy piperidine analogues, elucidating how modifications to the phenoxy ring, the piperidine core, and the linker connecting them influence potency, selectivity, and functional activity.

Strategic Dissection of the Phenoxy Piperidine Pharmacophore

To comprehend the SAR of this scaffold, it is instructive to deconstruct it into three key components, each offering a distinct handle for medicinal chemistry optimization:

-

The Phenoxy Ring (Aromatic Core): This region often dictates interactions with hydrophobic pockets and can be substituted to fine-tune electronic properties and steric bulk.

-

The Piperidine Ring (Basic Core): The nitrogen atom of the piperidine ring is typically protonated at physiological pH, forming a critical ionic interaction with acidic residues in the target protein. Substitutions on the piperidine ring can modulate basicity, introduce chirality, and explore additional binding interactions.

-

The Linker: The nature and length of the linker connecting the phenoxy and piperidine moieties are crucial for establishing the correct spatial orientation of the key pharmacophoric elements within the binding site.

The logical workflow for a typical SAR campaign on this scaffold is depicted below.

Caption: A typical workflow for SAR-driven lead optimization of phenoxy piperidine analogues.

Structure-Activity Relationships at G-Protein Coupled Receptors (GPCRs)

Phenoxy piperidine analogues have demonstrated significant promise as modulators of various GPCRs, including opioid, histamine, and chemokine receptors.

Opioid Receptors: Targeting the Nociceptin/Orphanin FQ (NOP) Receptor

A series of 3-phenoxypropyl piperidine analogues have been identified as potent agonists of the ORL1 (NOP) receptor, a target of interest for pain management.[4][5]

Key SAR Insights:

-

Phenoxy Ring Substitutions: Small, electron-withdrawing groups on the phenoxy ring are generally well-tolerated. However, bulky substituents can be detrimental to activity.

-

Piperidine Ring Modifications: The piperidine nitrogen is essential for activity. N-alkylation with small alkyl groups is generally permissible.

-

Linker Length: A propyl linker between the phenoxy oxygen and the piperidine nitrogen appears to be optimal for ORL1 receptor agonism.[5]

Table 1: SAR of 3-Phenoxypropyl Piperidine Analogues at the ORL1 Receptor

| Compound | Phenoxy Substitution | Piperidine Substitution | ORL1 Ki (nM) |

| 1a | H | H | 15 |

| 1b | 4-F | H | 10 |

| 1c | 3-Cl | H | 25 |

| 1d | H | 4-CH₃ | 12 |

Data synthesized from multiple sources for illustrative purposes.

Histamine H3 Receptor Antagonists

The phenoxy piperidine scaffold has been successfully employed in the design of potent and selective histamine H3 receptor antagonists, which have therapeutic potential in the treatment of various central nervous system disorders.[6][7]

Key SAR Insights:

-

Phenoxy Ring: A variety of substitutions on the phenoxy ring are tolerated, with some substitutions leading to enhanced potency.[6]

-

Piperidine Moiety: The basicity of the piperidine nitrogen is crucial for interaction with the receptor. Modifications to the piperidine ring, such as expansion or contraction, have been explored to optimize activity.[6]

-

Linker: A benzyl template connecting the phenoxy and piperidine moieties has proven to be a successful strategy.[7]

Table 2: SAR of Phenoxymethylbenzyl Piperidines as Histamine H3 Receptor Antagonists

| Compound | Phenoxy Substitution | Piperidine Moiety | hH3R Ki (nM) |

| 2a | H | Piperidine | 5.6 |

| 2b | 4-Cl | Piperidine | 2.1 |

| 2c | 4-OCH₃ | Piperidine | 8.3 |

| 2d | H | Azepane | 15.2 |

Data synthesized from multiple sources for illustrative purposes.

Chemokine Receptor (CCR5) Antagonists

Phenoxy piperidine analogues have been investigated as CCR5 antagonists for the treatment of HIV infection. The CCR5 receptor is a critical co-receptor for the entry of macrophage-tropic HIV strains into host cells.

Key SAR Insights:

-

Piperidine Substitutions: The introduction of specific substituents on the piperidine ring can significantly enhance anti-HIV activity. For instance, a 4-hydroxy piperidine analogue showed improved potency.[8]

-

Linker and Aromatic Groups: Replacing flexible linkers with heterocyclic moieties like pyrazole has yielded potent CCR5 antagonists.[2]

Structure-Activity Relationships at Monoamine Transporters

Phenoxy piperidine derivatives have also been explored as inhibitors of monoamine transporters, which are key targets for the treatment of depression and other neuropsychiatric disorders.

Key SAR Insights:

-

Piperidine Core: The piperidine ring serves as a central scaffold, and its substitution pattern can influence selectivity for different monoamine transporters (SERT, DAT, NET).

-

Phenoxy Substitutions: Modifications to the phenoxy ring can modulate potency and selectivity.

-

N-Substituents on Piperidine: The nature of the substituent on the piperidine nitrogen is a critical determinant of activity and selectivity.

Table 3: SAR of Phenoxy Piperidine Analogues as Monoamine Transporter Inhibitors

| Compound | N-Substituent | Phenoxy Substitution | SERT Ki (nM) | DAT Ki (nM) |

| 3a | CH₃ | H | 45 | 150 |

| 3b | Benzyl | H | 20 | 80 |

| 3c | CH₃ | 4-F | 30 | 120 |

Data synthesized from multiple sources for illustrative purposes.

Synthetic Strategies

The synthesis of phenoxy piperidine analogues typically involves the coupling of a substituted phenol with a suitably functionalized piperidine derivative. A general synthetic approach is outlined below.

Caption: A generalized synthetic workflow for the preparation of phenoxy piperidine analogues.

A more detailed synthetic protocol for a representative analogue is provided in the Experimental Protocols section.

Biological Evaluation: Key Experimental Protocols

The biological evaluation of phenoxy piperidine analogues relies on a suite of in vitro assays to determine their binding affinity, functional activity, and selectivity.

Radioligand Binding Assay for GPCRs

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.[4][9]

Step-by-Step Methodology:

-

Membrane Preparation: Cell membranes expressing the target GPCR are prepared from cultured cells or tissue homogenates. Protein concentration is determined using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer

-

Test compound at various concentrations

-

Radioligand (e.g., [³H]-labeled standard antagonist) at a fixed concentration (typically at or near its Kd)

-

Cell membrane preparation

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay for Gs- and Gi-Coupled Receptors

This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a key second messenger for Gs- and Gi-coupled GPCRs.[10][11]

Step-by-Step Methodology:

-

Cell Culture: Plate cells expressing the target GPCR in a 96- or 384-well plate and culture overnight.

-

Compound Addition: Add the test compound (for agonist mode) or the test compound followed by a fixed concentration of a known agonist (for antagonist mode) to the cells.

-

Incubation: Incubate the plate for a specified time at 37°C. For Gi-coupled receptors, a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (to stimulate adenylyl cyclase) are typically added.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Data Analysis: Generate concentration-response curves and determine the EC50 (for agonists) or IC50 (for antagonists).

Calcium Mobilization Assay for Gq-Coupled Receptors

Step-by-Step Methodology:

-

Cell Culture: Plate cells expressing the target GPCR in a 96- or 384-well plate and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Add the test compound (for agonist mode) or the test compound followed by a known agonist (for antagonist mode).

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time.

-

Data Analysis: Generate concentration-response curves based on the peak fluorescence signal and determine the EC50 (for agonists) or IC50 (for antagonists).

Signaling Pathways

Understanding the downstream signaling pathways of the target receptors is crucial for interpreting the functional data.

Opioid Receptor (e.g., NOP) Signaling

Opioid receptors are primarily Gi/o-coupled. Agonist binding leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and modulation of ion channel activity.[9][14]

Caption: Simplified NOP receptor signaling pathway.

Histamine H3 Receptor Signaling

Caption: Histamine H3 receptor signaling cascade.

CCR5 Signaling

CCR5 is a Gi/o-coupled receptor that, upon activation by its chemokine ligands, initiates a signaling cascade involving calcium mobilization and activation of various kinases.[15][16]

Caption: Simplified CCR5 signaling pathway.

Monoamine Transporter Mechanism

Monoamine transporters mediate the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron through an ion-coupled transport mechanism.[1][17]

Caption: General mechanism of monoamine transporter-mediated reuptake.

Conclusion and Future Directions

The phenoxy piperidine scaffold continues to be a rich source of novel drug candidates. The SAR insights and experimental methodologies detailed in this guide provide a robust framework for the rational design and evaluation of new analogues. Future research in this area will likely focus on leveraging this scaffold to develop modulators with improved selectivity, novel mechanisms of action (e.g., allosteric modulators and biased agonists), and optimized pharmacokinetic properties. As our understanding of the structural biology of GPCRs and transporters continues to grow, so too will our ability to design phenoxy piperidine-based therapeutics with enhanced efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 3. CCR5 is a required signaling receptor for macrophage expression of inflammatory genes in response to viral double-stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. researchgate.net [researchgate.net]

- 8. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Opioid Signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Synthesis of Novel Piperidine Derivatives

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and ability to forge diverse molecular interactions make it a versatile and highly sought-after building block in the design of novel therapeutics.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel piperidine derivatives, with a focus on their applications in oncology and neuroprotection.

This guide is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to aid in the exploration and development of next-generation piperidine-based therapeutics.

Section 1: Piperidine Derivatives in Anticancer Research

Piperidine moieties are integral to numerous anticancer drugs and clinical candidates, exhibiting a variety of mechanisms of action that include the modulation of critical signaling pathways, induction of apoptosis, and direct interaction with DNA.[2]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of several promising piperidine derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (GI₅₀) provides a quantitative measure of the potency of these compounds.

| Derivative | Cancer Cell Line | Cell Type | GI₅₀ (µg/mL) | Reference |

| Compound 16 | 786-0 | Kidney | 0.4 | [3] |

| HT29 | Colon | 4.1 | [3] | |

| PC-3 | Prostate | > 100 | [3] | |

| OVCAR-3 | Ovarian | > 100 | [3] | |

| Compound 22 | U251 | Glioma | 58.2 | [3] |

| NCI/ADR-RES | Ovarian (Resistant) | 19.8 | [3] | |

| NCI-H460 | Lung | 26.3 | [3] | |

| Compound 25 | PC-3 | Prostate | 6.4 | [3] |

| NCI/ADR-RES | Ovarian (Resistant) | 23.3 | [3] |

Featured Anticancer Agent: Compound 17a

Compound 17a, a novel piperidine derivative, has demonstrated significant anti-prostate cancer activity.[2] It has been shown to inhibit the proliferation of the PC3 prostate cancer cell line in a concentration-dependent manner.[2]

This protocol outlines the methodology used to assess the cytotoxic effects of piperidine derivatives on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., PC3) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the piperidine derivative. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[4]

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the GI₅₀ values are determined.

The initiation and progression of prostate cancer are often modulated by androgen receptor (AR) signaling.[2] Targeting this pathway is a key therapeutic strategy.

Section 2: Piperidine Derivatives in Neuroprotection

Piperidine-based compounds have also shown significant promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.[5][6]

Quantitative Neuroprotective Activity Data

A series of novel cinnamamide-piperidine and piperazine derivatives were synthesized and evaluated for their neuroprotective effects.

| Derivative | hERG Inhibition IC₅₀ (µM) | In Vivo Hypoxia Tolerance | In Vivo MCAO Model | Reference |

| Fenazinel (Control) | 1.5 | Moderate Activity | Significant Reduction in Infarct Area | [7] |

| Compound 9d | > 40 | Moderate Activity | Significant Reduction in Infarct Area | [7] |

Featured Neuroprotective Agent: Piperine Derivative HJ105

HJ105, a derivative of piperine, has demonstrated neuroprotective effects against Aβ₁₋₄₂-induced neuroinflammation and oxidative damage, suggesting its potential as a therapeutic agent for Alzheimer's disease.[8]

This protocol describes a green and efficient method for the synthesis of N-substituted piperidines.[9]

-

Reaction Setup: In a suitable microwave reactor vessel equipped with a magnetic stir bar, combine 1,5-dichloropentane (1.0 mmol), the desired primary amine (1.0 mmol), and potassium carbonate (2.0 mmol).[9]

-

Solvent Addition: Add deionized water (2 mL) to the reaction vessel.[9]

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 150°C for 10-20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).[9]

-

Work-up: After the reaction is complete, cool the vessel to room temperature and transfer the reaction mixture to a separatory funnel.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 15 mL).

-

Drying: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude N-substituted piperidine.

-

Purification: The crude product can be further purified by column chromatography if necessary.

HJ105 exerts its neuroprotective effects in part by modulating the Keap1-Nrf2-TXNIP signaling pathway, which plays a crucial role in the cellular response to oxidative stress.[8]

Section 3: General Experimental Workflow

The discovery and development of novel piperidine derivatives typically follow a structured workflow, from initial synthesis to biological evaluation.

This technical guide provides a foundational understanding of the key aspects of novel piperidine derivative discovery and synthesis. By following the detailed protocols and utilizing the structured data presentation, researchers can effectively advance their drug discovery efforts in this important area of medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sophion.com [sophion.com]

- 7. researchgate.net [researchgate.net]

- 8. The piperine derivative HJ105 inhibits Aβ1-42-induced neuroinflammation and oxidative damage via the Keap1-Nrf2-TXNIP axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Navigating the Uncharted Territory of 3-(4-Methylphenoxy)piperidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the chemical identity and the largely unexplored pharmacological landscape of 3-(4-Methylphenoxy)piperidine. While direct biological data for this specific molecule is not publicly available, this document provides a comprehensive overview of its chemical properties, a proposed synthetic route, and a summary of the known biological activities of structurally related phenoxypiperidine derivatives. The International Chemical Identifier (InChI) Key for this compound is XLKBIUMAMUGELV-UHFFFAOYSA-N [1]. This guide aims to serve as a foundational resource for researchers interested in exploring the potential of this and similar compounds in drug discovery and development.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a versatile building block for targeting a wide array of biological receptors. When combined with a phenoxy moiety, the resulting phenoxypiperidine derivatives have demonstrated a diverse range of pharmacological activities. This guide focuses on a specific, yet under-investigated member of this class: this compound. Due to the absence of published biological studies on this exact compound, this document will leverage data from closely related analogs to infer potential areas of therapeutic interest and to provide a framework for future investigation.

Physicochemical Properties

A summary of the predicted and known physicochemical properties of this compound and its isomers is presented in Table 1. These properties are crucial for initial assessment of the compound's drug-like characteristics.

| Property | This compound | 3-(2-Methylphenoxy)piperidine | 3-(3-Methylphenoxy)piperidine |

| Molecular Formula | C12H17NO[1] | C12H17NO[2] | C12H17NO[3] |

| Molecular Weight | 191.27 g/mol | 191.27 g/mol [2] | 191.27 g/mol |

| XLogP3 | 2.4[1] | 2.4[2] | 2.4[3] |

| InChIKey | XLKBIUMAMUGELV-UHFFFAOYSA-N[1] | YJSMDJHWELLBBO-UHFFFAOYSA-N[2] | BTLCVZXSRONKNN-UHFFFAOYSA-N[3] |

Biological Activities of Structurally Related Compounds

While no specific biological data exists for this compound, the broader class of phenoxypiperidine derivatives has been explored for various therapeutic applications. Understanding the structure-activity relationships (SAR) of these analogs can provide valuable insights into the potential biological profile of the target compound.

Antidepressant Activity

Derivatives of 3-[(2-ethoxyphenoxy)methyl]piperidine have been synthesized and evaluated for their potential as antidepressant agents. These compounds were assessed through the reserpine interaction test in mice and by measuring the inhibition of biogenic amine reuptake in pig brain synaptosomal fractions. Certain derivatives exhibited biological activity comparable to the established antidepressant drug viloxazine[4].

Dopamine Receptor Agonism

3-Phenylpiperidine derivatives have been extensively studied for their activity at dopamine receptors. Specifically, compounds related to 3-(3-hydroxyphenyl)-N-n-propylpiperidine have been identified as selective dopamine autoreceptor agonists[5]. The 3-(3-hydroxyphenyl)piperidine moiety was found to be crucial for high potency and selectivity.

Anti-inflammatory Activity

A series of di- and triketopiperidine derivatives have been investigated for their anti-inflammatory properties. The introduction of N-cyclohexylcarboxamide substituents was found to decrease general toxicity while enhancing anti-inflammatory effects in various assays[6].

A summary of the biological activities of various piperidine derivatives is presented in Table 2.

| Compound Class | Biological Activity | Key Findings |

| 3-[(2-ethoxyphenoxy)methyl]piperidines | Antidepressant | Activity comparable to viloxazine in preclinical models[4]. |

| 3-(3-hydroxyphenyl)piperidines | Dopamine Autoreceptor Agonist | The 3-hydroxyphenyl group is critical for potency and selectivity[5]. |

| Di- and Triketopiperidines | Anti-inflammatory | N-cyclohexylcarboxamide substitution improves the therapeutic index[6]. |

| 3-Aminopiperidines | Potential Substance P Antagonists | Synthesized from 4-piperidones via a Neber rearrangement. |

| 3-Arylidene-4-Piperidones | Antioxidant | Synthesized via a solvent-free grinding method and showed notable in vitro antioxidant activity[7]. |

Proposed Synthesis and Experimental Protocol

Given the lack of a specific published synthesis for this compound, a general and plausible synthetic route is proposed based on established methodologies for the synthesis of aryl ethers. A common approach involves the Williamson ether synthesis, where a phenoxide is reacted with a suitable piperidine electrophile.

General Synthetic Workflow

The proposed synthesis involves the reaction of 4-methylphenol (p-cresol) with a protected 3-hydroxypiperidine derivative under basic conditions, followed by deprotection.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Boc-3-(4-methylphenoxy)piperidine

-

To a solution of 4-methylphenol (1.0 eq.) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Add a solution of N-Boc-3-hydroxypiperidine (1.1 eq.) in anhydrous DMF.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-(4-methylphenoxy)piperidine.

Step 2: Deprotection to yield this compound

-

Dissolve N-Boc-3-(4-methylphenoxy)piperidine (1.0 eq.) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Signaling Pathways and Mechanism of Action

Currently, there is no published information regarding the specific signaling pathways modulated by this compound or its precise mechanism of action. Based on the activities of related compounds, it could potentially interact with aminergic G-protein coupled receptors, such as dopamine or serotonin receptors. However, this remains speculative and requires experimental validation.

Conclusion and Future Directions

This compound represents an intriguing yet uncharacterized molecule within the pharmacologically significant class of phenoxypiperidines. While its specific biological profile is unknown, the activities of its structural analogs suggest potential for activity in the central nervous system, as well as anti-inflammatory properties. The proposed synthetic route provides a starting point for the chemical synthesis and subsequent biological evaluation of this compound. Future research should focus on its synthesis, purification, and screening against a panel of relevant biological targets to elucidate its pharmacological properties and potential therapeutic applications. In silico modeling and docking studies could also aid in prioritizing potential targets. This technical guide serves as a call to the scientific community to explore the untapped potential of this and other under-investigated small molecules.

References

- 1. PubChemLite - this compound (C12H17NO) [pubchemlite.lcsb.uni.lu]

- 2. 3-(2-Methylphenoxy)Piperidine | C12H17NO | CID 24902282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 3-(3-methylphenoxy)piperidine (C12H17NO) [pubchemlite.lcsb.uni.lu]

- 4. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

3-(4-Methylphenoxy)piperidine molecular weight and formula

An In-Depth Technical Guide to 3-(4-Methylphenoxy)piperidine: A Key Scaffold in Modern Drug Discovery

Executive Summary

This compound is a heterocyclic compound featuring a central piperidine ring linked to a p-cresol moiety via an ether bond. While a discrete entity, its true significance in the pharmaceutical sciences lies in its representation of the broader phenoxy-piperidine class of molecules. The piperidine ring is one of the most prevalent N-heterocycles in approved drugs and natural alkaloids, prized for its conformational flexibility and ability to serve as a versatile scaffold for engaging with biological targets.[1] This guide provides a comprehensive technical overview of this compound, detailing its core molecular properties, a robust synthetic methodology, expected analytical characterization, and its contextual importance as a foundational structure for drug discovery, particularly in neuropharmacology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this important chemical scaffold.

Core Molecular Profile

The fundamental identity of a chemical compound is defined by its structure, formula, and molecular weight. These primary descriptors are critical for experimental design, stoichiometric calculations, and analytical identification. This compound is an achiral molecule composed of 12 carbon atoms, 17 hydrogen atoms, one nitrogen atom, and one oxygen atom.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO | [2] |

| Monoisotopic Mass | 191.13101 Da | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | CC1=CC=C(C=C1)OC2CCCNC2 | [2] |

| InChIKey | XLKBIUMAMUGELV-UHFFFAOYSA-N | [2] |

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine nucleus is a cornerstone of modern drug design, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of approved therapeutic agents.[1][3] Its prevalence stems from several key physicochemical and structural advantages:

-

Structural Versatility : The saturated, six-membered ring can adopt well-defined chair and boat conformations, allowing for precise spatial orientation of substituents to optimize interactions with complex biological targets like GPCRs and ion channels.

-

Improved Physicochemical Properties : The basic nitrogen atom (pKa ≈ 11.2 for piperidine) is typically protonated at physiological pH. This positive charge can be exploited to improve aqueous solubility, enhance interactions with anionic residues in a binding pocket, and facilitate formulation as crystalline hydrochloride salts.[4]

-

Access to Chemical Space : The piperidine ring can be readily functionalized at multiple positions, providing a rich platform for structure-activity relationship (SAR) studies.

Derivatives of the core piperidine structure are integral to drugs across numerous therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[3][5] The phenoxy-piperidine subclass, to which this compound belongs, is particularly relevant in the development of neuropharmacological agents, where it serves as a key structural motif for modulating dopamine, serotonin, and norepinephrine receptor activity.[6][7]

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through several established organic chemistry reactions. A logical and robust approach is the Williamson ether synthesis, which involves the coupling of an alkoxide with an organohalide. Here, we propose a retrosynthesis that disconnects the ether linkage, identifying 3-hydroxypiperidine and a derivative of 4-methylphenol as key starting materials.

Retrosynthetic Analysis

The disconnection of the C-O ether bond is the most logical retrosynthetic step. This leads back to two commercially available precursors: a protected 3-hydroxypiperidine and 4-methylphenol (p-cresol). The piperidine's secondary amine must be protected (e.g., as a Boc-carbamate) to prevent it from acting as a competing nucleophile.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C12H17NO) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. thieme-connect.de [thieme-connect.de]

- 6. chemimpex.com [chemimpex.com]

- 7. chemrxiv.org [chemrxiv.org]

Physical and chemical properties of piperidine compounds

An In-depth Technical Guide on the Physical and Chemical Properties of Piperidine Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of piperidine, a foundational heterocyclic amine. Piperidine and its derivatives are of significant interest in medicinal chemistry and drug development, appearing in over twenty classes of pharmaceuticals.[1][2] This document details its structural characteristics, reactivity, and pharmacological significance, supported by quantitative data, experimental protocols, and visualizations of key chemical and biological processes.

Physical and Spectroscopic Properties of Piperidine

Piperidine is a colorless liquid at room temperature with a characteristic pungent, amine-like odor.[3][4][5] It is a six-membered heterocyclic amine, structurally a saturated form of pyridine, consisting of five methylene bridges and one amine bridge.[1][3]

Core Physical Data

The fundamental physical properties of piperidine are summarized in the table below, providing a baseline for its handling and use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁N | [3][6] |

| Molar Mass | 85.15 g·mol⁻¹ | [3][6] |

| Appearance | Colorless liquid | [3][4] |

| Odor | Pungent, pepper-like, fishy-ammoniacal | [3][4] |

| Density | 0.862 g/mL at 20-25 °C | [3][7][8] |

| Melting Point | -7 to -9 °C (19 to 16 °F; 266 to 264 K) | [3][4] |

| Boiling Point | 106 °C (223 °F; 379 K) | [3][4][9] |

| Solubility in Water | Miscible | [3][5] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, acetone, benzene, chloroform | [5][9] |

| Acidity (pKa of conjugate acid) | 11.12 - 11.22 | [3][8][9] |

| Vapor Pressure | 23 mmHg at 20 °C; 40 mmHg at 29.2 °C | [6][10] |

| Refractive Index (n²⁰/D) | 1.452 - 1.4534 | [6][9][11] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and structural elucidation of piperidine and its derivatives.